1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine
CAS No.:
Cat. No.: VC14616197
Molecular Formula: C24H33N3O
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H33N3O |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 1-(1-benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C24H33N3O/c1-28-24-10-6-5-9-22(24)20-26-15-17-27(18-16-26)23-11-13-25(14-12-23)19-21-7-3-2-4-8-21/h2-10,23H,11-20H2,1H3 |
| Standard InChI Key | QVDZSEMYPHHKQG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-(1-benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine integrates two nitrogen-containing heterocycles: a piperidine ring and a piperazine moiety. The benzyl group at the piperidine’s 1-position and the 2-methoxyphenylmethyl group at the piperazine’s 4-position contribute to its three-dimensional conformation and electronic properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₃N₃O |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 1-(1-benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine |
| SMILES Notation | COC1=CC=CC=C1CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
| InChIKey | QVDZSEMYPHHKQG-UHFFFAOYSA-N |
The methoxy group (-OCH₃) at the ortho position of the phenyl ring enhances the compound’s lipophilicity, potentially improving blood-brain barrier permeability. The piperazine ring’s flexibility allows conformational adaptations critical for receptor binding, a feature shared with other pharmacologically active piperazine derivatives .
Synthesis and Manufacturing
The synthesis of 1-(1-benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine involves multi-step organic reactions, typically starting with the functionalization of piperidine and piperazine precursors.
Key Synthesis Steps
-
Piperidine Functionalization: Benzylation of piperidine at the 1-position using benzyl halides under basic conditions.
-
Piperazine Substitution: Introduction of the 2-methoxyphenylmethyl group via nucleophilic alkylation or reductive amination.
-
Coupling Reactions: Linking the modified piperidine and piperazine moieties through spacer groups, often employing Buchwald-Hartwig amination or Mitsunobu reactions.
Research Findings and Comparative Analysis
Neurological Applications
-
Neuroprotection: Piperazine-containing compounds exhibit antioxidant properties, reducing oxidative stress in neuronal models .
-
Cognitive Enhancement: Analogous molecules improve memory retention in rodent models via acetylcholinesterase inhibition.
Oncological Insights
-
Apoptosis Induction: Fluorescence-activated cell sorting (FACS) analyses of related compounds show G₂/M phase arrest and caspase-3 activation .
-
Angiogenesis Inhibition: Molecular docking studies predict strong binding to vascular endothelial growth factor receptor 2 (VEGFR2), a key angiogenesis regulator .
Comparative Efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume